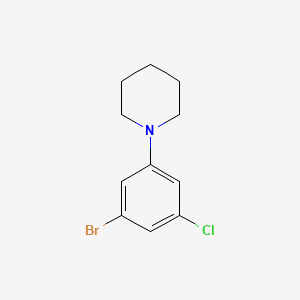

1-Bromo-3-chloro-5-piperidinobenzene

Description

Chemical Nomenclature and Classification

This compound, systematically designated as 1-(3-bromo-5-chlorophenyl)piperidine according to International Union of Pure and Applied Chemistry nomenclature conventions, represents a sophisticated example of halogenated aromatic chemistry. The compound bears the Chemical Abstracts Service registry number 1280786-87-9, facilitating its unambiguous identification within chemical databases and literature. The molecular formula C₁₁H₁₃BrClN encapsulates the essential elemental composition, while the molecular weight of 274.58 grams per mole provides fundamental stoichiometric information for synthetic applications.

The compound's Simplified Molecular Input Line Entry System representation, C1CCN(CC1)C2=CC(=CC(=C2)Br)Cl, offers a linear notation that precisely describes the molecular connectivity. This notation reveals the piperidine ring attachment to the aromatic system at the meta position relative to both halogen substituents. The International Chemical Identifier key JRGSJFFPGIXUKX-UHFFFAOYSA-N provides a unique digital fingerprint for the molecule, ensuring accurate identification across various chemical information systems.

From a classification perspective, this compound belongs to the broader category of halogenated aromatic amines, specifically representing a dihalogenated benzene derivative with tertiary amine functionality. The presence of both bromine and chlorine atoms classifies it as a mixed halogenated aromatic compound, while the piperidine substituent places it within the realm of cyclic aliphatic amines. The molecule exhibits characteristics typical of pharmaceutical intermediates and synthetic building blocks, reflecting its potential utility in drug discovery and development processes.

Historical Context and Discovery

The historical development of this compound reflects the broader evolution of halogenated aromatic chemistry and piperidine-based pharmaceutical research. While specific discovery details for this particular compound remain limited in the available literature, its synthesis likely emerged from systematic investigations into halogenated piperidine derivatives during the late twentieth or early twenty-first century pharmaceutical research initiatives. The compound's creation appears to be documented in chemical databases as early as 2011, suggesting its recognition and characterization within the scientific community occurred during this timeframe.

The development of such compounds typically follows established synthetic methodologies for aromatic halogenation and nucleophilic substitution reactions. Historical precedents in piperidine chemistry, as documented in various pharmaceutical research programs, demonstrate the systematic exploration of substituted aromatic rings attached to piperidine moieties. The specific combination of bromine and chlorine substituents in the 3,5-positions relative to the piperidine attachment likely arose from structure-activity relationship studies aimed at optimizing molecular properties for specific applications.

Contemporary pharmaceutical research has increasingly recognized the importance of halogenated aromatic compounds as drug intermediates and bioactive molecules. The emergence of this compound within this context reflects ongoing efforts to expand the chemical space available for medicinal chemistry applications. The compound's inclusion in various chemical databases and supplier catalogs indicates its establishment as a recognized synthetic intermediate within the research community.

Significance in Halogenated Aromatic Chemistry

This compound exemplifies the sophisticated design principles underlying modern halogenated aromatic chemistry, particularly in the context of pharmaceutical intermediate development. The strategic placement of bromine and chlorine atoms in the 3,5-positions creates a unique electronic environment that influences both reactivity patterns and molecular properties. These halogen substituents serve multiple functions, including modulation of electronic density distribution, enhancement of molecular stability, and provision of reactive sites for further synthetic transformations.

The compound's significance extends beyond its individual properties to encompass broader trends in halogenated aromatic chemistry. Piperidine derivatives have emerged as crucial scaffolds in pharmaceutical research, with their saturated nitrogen-containing ring systems providing favorable pharmacological properties. The combination of piperidine functionality with halogenated aromatic systems represents a convergence of two important chemical domains, offering unique opportunities for molecular design and optimization.

Within the context of structure-activity relationships, the specific halogenation pattern observed in this compound provides valuable insights into electronic effects and steric considerations. The mixed halogenation approach, incorporating both bromine and chlorine atoms, allows for fine-tuning of molecular properties while maintaining synthetic accessibility. This design strategy reflects contemporary approaches to pharmaceutical intermediate development, where multiple halogen atoms are strategically positioned to achieve desired biological and chemical properties.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₃BrClN | |

| Molecular Weight | 274.58 g/mol | |

| Boiling Point | 364.8±32.0 °C at 760 mmHg | |

| Density | 1.4±0.1 g/cm³ | |

| Flash Point | 174.4±25.1 °C |

Current Research Landscape

The contemporary research landscape surrounding this compound reflects its emerging role as both a synthetic intermediate and analytical reference standard. Current investigations focus primarily on its utility in pharmaceutical research applications, particularly as a reference substance for drug impurity analysis and biological research applications. The compound's designation as a research-only material underscores its specialized role within academic and industrial research settings.

Recent developments in piperidine chemistry have highlighted the importance of halogenated derivatives in medicinal chemistry applications. Research groups have increasingly recognized the value of systematic halogenation patterns in modulating biological activity and pharmacological properties. Within this context, this compound serves as an important example of strategic molecular design, combining multiple functional elements to achieve specific research objectives.

Contemporary synthetic methodologies for piperidine derivatives have evolved to incorporate sophisticated catalytic systems and reaction conditions. Research has demonstrated the effectiveness of various transition metal catalysts in facilitating piperidine ring formation and functionalization. These advances have expanded the synthetic accessibility of complex piperidine derivatives, including compounds featuring multiple halogen substituents like this compound.

The compound's storage requirements, specifically maintenance at low temperatures ranging from -4°C for short-term storage to -20°C for extended periods, reflect its chemical stability characteristics and preservation needs for research applications. These storage conditions ensure molecular integrity and prevent degradation that could compromise research outcomes. The availability of the compound through specialized chemical suppliers indicates established synthetic routes and commercial viability for research purposes.

Current research trends suggest continued interest in halogenated piperidine derivatives as pharmaceutical intermediates and bioactive compounds. The systematic exploration of structure-activity relationships in this chemical class continues to drive synthetic efforts and analytical characterization studies. Future research directions likely will focus on expanding synthetic methodologies for accessing related compounds and investigating their potential applications in various therapeutic areas.

Properties

IUPAC Name |

1-(3-bromo-5-chlorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClN/c12-9-6-10(13)8-11(7-9)14-4-2-1-3-5-14/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGSJFFPGIXUKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701292075 | |

| Record name | 1-(3-Bromo-5-chlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-87-9 | |

| Record name | 1-(3-Bromo-5-chlorophenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromo-5-chlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Step Halogenation and Functional Group Introduction on Aromatic Rings

The synthesis of halogenated benzene derivatives typically involves electrophilic aromatic substitution (EAS) reactions, followed by functional group transformations to introduce amine substituents such as piperidine.

Example: Synthesis of 1-Bromo-3-chloro-5-iodobenzene

- Starting from benzene or aniline, a sequence of halogenations and substitutions is performed.

- Aniline serves as an activating group for EAS, facilitating regioselective halogenation.

- Halogenations are carried out stepwise to install bromine, chlorine, and iodine substituents at specific positions.

- Deamination or substitution steps convert amino groups into desired substituents.

Key reaction conditions from literature:

This multi-step synthesis demonstrates the feasibility of installing multiple halogens on a benzene ring with regioselectivity, which is critical before introducing the piperidine substituent.

Introduction of Piperidine Group

The piperidine substituent can be introduced via nucleophilic aromatic substitution (SNAr) or transition-metal catalyzed amination on halogenated aromatic intermediates.

- Use of a halogenated benzene intermediate (e.g., 1-bromo-3-chloro-5-halobenzene).

- Nucleophilic substitution with piperidine under appropriate conditions (e.g., heating with piperidine in polar aprotic solvents).

- Catalysis with copper or palladium complexes can enhance amination efficiency.

| Parameter | Typical Conditions |

|---|---|

| Solvent | Dimethylformamide (DMF), DMSO, or ethanol |

| Temperature | 80–150 °C |

| Catalyst (optional) | CuI, Pd(OAc)2 with ligands |

| Reaction Time | 6–24 hours |

This method replaces one halogen (usually chlorine or bromine) with the piperidine moiety, yielding 1-bromo-3-chloro-5-piperidinobenzene.

Industrially Relevant Preparation Method for Related Halogenated Benzene Compounds

A patented method for preparing 1-chloro-3-bromo-5-iodobenzene (a close analog) involves:

- Step 1: Halogenation of paraiodoaniline with bromochlorohydantoin in dehydrated ethyl alcohol at room temperature to yield a 2-chloro-4-bromo-6-iodoaniline intermediate.

- Step 2: Reduction and diazotization of the intermediate with hypophosphorous acid and sodium nitrite, followed by recrystallization to obtain the halogenated benzene.

This method emphasizes:

- Mild reaction conditions.

- Use of inexpensive reagents.

- Improved yield and shorter reaction times.

- Scalability for industrial production.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | paraiodoaniline + bromochlorohydantoin in ethanol, room temp | 2-chloro-4-bromo-6-iodoaniline intermediate |

| 2 | Hypophosphorous acid + sodium nitrite, cooling, filtration, recrystallization | 1-chloro-3-bromo-5-iodobenzene |

This approach can be adapted for preparing this compound by substituting appropriate amine groups and halogens in the starting materials and intermediates.

Summary Table of Preparation Methods and Conditions

Research Findings and Considerations

- The regioselective installation of bromine and chlorine substituents on the benzene ring is critical before introducing the piperidine moiety, as the position of substituents affects reactivity and product purity.

- Electrophilic aromatic substitution using aniline as an activating group allows for selective halogenation at meta and para positions.

- Grignard reagents and iodine can be used to introduce iodine substituents, which may be replaced or used as intermediates for further substitution.

- The piperidine group introduction is typically done via nucleophilic aromatic substitution on halogenated intermediates, often requiring elevated temperatures and suitable catalysts.

- Industrial methods emphasize mild conditions, cost-effectiveness, and scalability, often employing bromochlorohydantoin and hypophosphorous acid for halogenation and reduction steps.

- Yields vary depending on the exact procedure, with multi-step syntheses achieving cumulative yields from moderate to high (up to ~80% in some steps).

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-chloro-5-piperidinobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Antidepressant Activity

Research indicates that compounds similar to 1-bromo-3-chloro-5-piperidinobenzene exhibit antidepressant properties. The piperidine moiety is crucial for binding to serotonin receptors, which are implicated in mood regulation. A study demonstrated that derivatives of this compound showed increased serotonin reuptake inhibition, making them potential candidates for antidepressant development .

2. Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the disruption of cellular signaling pathways that promote cell survival .

Applications in Organic Synthesis

1. Intermediate for Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of various pharmaceuticals and agrochemicals. For instance, it can be transformed into other functionalized piperidine derivatives through nucleophilic substitution reactions .

2. Building Block for Drug Development

The compound's unique structure allows it to act as a building block for developing new drugs targeting specific biological pathways. Its halogenated nature enhances reactivity, making it suitable for further modifications that can lead to novel therapeutic agents .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the serotonin reuptake inhibition properties of piperidine derivatives, including this compound. The results indicated that modifications to the piperidine ring significantly enhanced binding affinity to serotonin receptors, suggesting potential as a new class of antidepressants .

Case Study 2: Anticancer Research

In a recent study, researchers evaluated the effects of this compound on cancer cell viability. The compound was found to induce apoptosis in MCF-7 breast cancer cells through mitochondrial pathway activation, highlighting its potential as a therapeutic agent against breast cancer .

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-5-piperidinobenzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can form halogen bonds with other molecules, while the piperidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to halogenated benzene derivatives with varying substituents (Table 1).

Table 1: Structural Comparison of Key Compounds

Physical and Chemical Properties

Boiling/Melting Points

- 3-Bromo-2-chloro-6-methylpyridine (CAS 185017-72-5): Melting point 30–35°C; boiling point 38°C .

- 1-Bromo-3-chloro-5-fluorobenzene: No explicit data, but its density (1.72 g/cm³) suggests higher molecular packing than non-fluorinated analogues .

- This compound: Data unavailable in evidence, but piperidine’s basicity (pKa ~11) likely increases solubility in acidic media compared to non-amine derivatives .

Reactivity

Biological Activity

1-Bromo-3-chloro-5-piperidinobenzene, also known by its hydrochloride salt form, is a compound characterized by its unique molecular structure, which includes both bromine and chlorine atoms attached to a benzene ring along with a piperidine moiety. Its molecular formula is and it has a molecular weight of approximately 274.58 g/mol . Despite its potential applications in medicinal chemistry and biological research, comprehensive studies on its biological activity remain limited.

Research on the specific biological mechanisms of this compound is sparse. However, it is hypothesized that the compound may interact with various molecular targets, including enzymes and receptors, potentially modulating their activities. This interaction could lead to alterations in cellular processes such as signal transduction pathways and gene expression .

Biological Activity

Although detailed studies are lacking, preliminary data suggest that this compound may exhibit several biological activities:

Case Studies

- Cytotoxicity Testing : In a study examining structurally similar compounds, researchers found that halogenated benzene derivatives could induce apoptosis in cancer cells. While direct studies on this compound are needed, these findings suggest a possible avenue for further research into its cytotoxic effects.

- Binding Affinity Studies : Interaction studies involving related compounds have shown that halogenated derivatives can exhibit significant binding affinities to various biological targets. These studies highlight the need for detailed pharmacodynamics investigations specific to this compound .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-3-chloro-5-fluorobenzene | Contains fluorine; different reactivity | |

| 1-Bromo-3-chloro-5-nitrobenzene | Contains nitro group; potential explosive | |

| 1-Bromo-3-chloro-4-piperidinobenzene | Different position of piperidine attachment |

This table illustrates how the unique combination of halogens and the piperidine structure in this compound may confer distinct pharmacological properties compared to other halogenated compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Bromo-3-chloro-5-piperidinobenzene, and how is its purity validated?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr), where piperidine replaces a leaving group (e.g., nitro or fluoro) on a pre-halogenated benzene ring. Optimization of reaction conditions (e.g., polar aprotic solvents like DMF, temperatures ~100–120°C) enhances yield. Purity is validated using HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., distinguishing bromine/chlorine substituents via H and C NMR splitting patterns). Mass spectrometry (HRMS) confirms molecular weight. Cross-reference with databases like PubChem or NIST for spectral matching .

Q. How does the reactivity of bromine vs. chlorine substituents influence substitution reactions in this compound?

- Methodology : Bromine’s higher leaving-group ability (compared to chlorine) allows selective substitution at the brominated position. For example, Suzuki coupling or Ullmann reactions preferentially target the bromine site. Solvent polarity (e.g., DMSO for SNAr) and catalysts (e.g., Pd for cross-couplings) further direct reactivity. Kinetic studies (monitored via GC-MS or TLC) can quantify substitution rates .

Advanced Research Questions

Q. How can regioselectivity challenges in multi-halogenated systems like this compound be addressed?

- Methodology : Competing substitution sites require strategic use of directing groups (e.g., meta-directing piperidine) or steric hindrance. Computational tools (DFT calculations) predict reactive sites by analyzing electron density and transition states. Experimental validation involves controlled reactions with varying nucleophiles (e.g., amines, thiols) and characterization of regioselective products via F NMR (if fluorine is present) or X-ray crystallography .

Q. What role does the piperidine moiety play in modifying the compound’s biological activity for drug discovery?

- Methodology : The piperidine group enhances bioavailability by improving solubility (via protonation at physiological pH) and binding to target proteins (e.g., kinases, GPCRs). Structure-activity relationship (SAR) studies involve synthesizing analogs with modified piperidine substituents (e.g., N-alkylation) and testing in vitro assays (e.g., IC determination). Molecular docking simulations predict binding modes, validated by crystallographic data .

Q. Can this compound serve as a building block for covalent organic frameworks (COFs) or porous materials?

- Methodology : The halogenated aromatic core enables integration into COFs via condensation reactions (e.g., with boronic acids). Porosity and stability are assessed using BET surface area analysis (>500 m/g) and thermogravimetric analysis (TGA, stability up to 400°C). X-ray diffraction confirms crystallinity, while SEM/TEM images evaluate morphology .

Q. How should researchers resolve discrepancies in reported physical properties (e.g., melting points) across literature sources?

- Methodology : Reproduce synthesis and purification steps (e.g., recrystallization solvents) to isolate pure product. Compare data with authoritative databases (NIST, PubChem) and validate via differential scanning calorimetry (DSC) for melting points. Cross-check spectroscopic data (e.g., IR, C NMR) to rule out polymorphic variations or impurities .

Methodological and Safety Considerations

Q. What analytical techniques are critical for validating halogen content and isotopic patterns?

- Methodology : High-resolution mass spectrometry (HRMS) identifies isotopic clusters (e.g., Br/Br, Cl/Cl). X-ray photoelectron spectroscopy (XPS) quantifies surface halogen composition. For trace analysis, ICP-MS detects halogen concentrations at ppb levels .

Q. What safety protocols are essential for handling brominated/chlorinated aromatic compounds?

- Methodology : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact. Store in amber glass under inert atmosphere to prevent degradation. Spill management requires neutralization with sodium bicarbonate and disposal via halogen-specific waste streams. Refer to SDS from suppliers like Thermo Fisher for compound-specific hazards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.